7-Indolizinecarboxylic acid, 2-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Indolizinecarboxylic acid, 2-methyl-, ethyl ester is a chemical compound with the molecular formula C12H13NO2. It belongs to the indolizine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Indolizinecarboxylic acid, 2-methyl-, ethyl ester typically involves cyclocondensation reactions. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired indolizine derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Indolizinecarboxylic acid, 2-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Indolizinecarboxylic acid, 2-methyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indolizine derivatives.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Indolizinecarboxylic acid, 2-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-2-carboxylic acid: Another indole derivative with distinct biological activities.
Indole-3-carboxaldehyde: Known for its use in synthesizing various indole derivatives.
Uniqueness
7-Indolizinecarboxylic acid, 2-methyl-, ethyl ester is unique due to its specific structural features and the resulting biological activities.
Properties
CAS No. |
54342-83-5 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
ethyl 2-methylindolizine-7-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)10-4-5-13-8-9(2)6-11(13)7-10/h4-8H,3H2,1-2H3 |
InChI Key |
MPOODBWWNKBOCL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=CC(=CN2C=C1)C |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN2C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.